molecular formula C10H7ClN2O2 B253126 N-(5-chloropyridin-2-yl)furan-2-carboxamide

N-(5-chloropyridin-2-yl)furan-2-carboxamide

Cat. No. B253126
M. Wt: 222.63 g/mol
InChI Key: HBXJDEPEUAZTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)furan-2-carboxamide is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinases (JAKs). JAKs are a family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)furan-2-carboxamide involves the inhibition of JAKs. JAKs are a family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. They are involved in the activation of various transcription factors that regulate the expression of genes involved in immune responses. CP-690,550 inhibits the activity of JAKs by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. CP-690,550 has also been shown to reduce the infiltration of inflammatory cells into affected tissues in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloropyridin-2-yl)furan-2-carboxamide in lab experiments is its high potency and specificity for JAKs. This allows for the selective inhibition of JAKs without affecting other signaling pathways. However, one of the limitations is its potential toxicity and off-target effects. CP-690,550 has been shown to have adverse effects on the immune system, such as the suppression of T-cell function, which may increase the risk of infections.

Future Directions

There are several future directions for the study of N-(5-chloropyridin-2-yl)furan-2-carboxamide. One of the areas of interest is the development of more potent and selective JAK inhibitors that have fewer off-target effects. Another area of interest is the identification of biomarkers that can predict the response to JAK inhibitors in patients with autoimmune diseases. Additionally, the use of CP-690,550 in combination with other drugs such as biologics and small molecule inhibitors is also an area of active research.

Synthesis Methods

The synthesis of N-(5-chloropyridin-2-yl)furan-2-carboxamide involves the reaction between 5-chloro-2-pyridinecarboxylic acid and furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(5-chloropyridin-2-yl)furan-2-carboxamide has shown promising results in various scientific research applications. It has been studied extensively for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. CP-690,550 has been shown to inhibit the activity of JAKs, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the pathogenesis of autoimmune diseases.

properties

Product Name

N-(5-chloropyridin-2-yl)furan-2-carboxamide

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-4-9(12-6-7)13-10(14)8-2-1-5-15-8/h1-6H,(H,12,13,14)

InChI Key

HBXJDEPEUAZTFU-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=NC=C(C=C2)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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